1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
Description
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Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-12(4-7-14)5-8-16(23)22-10-13-2-1-9-21-15(13)11-22/h1-4,6-7,9H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVTJCGBXMGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected.
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml, which suggests that it may have good bioavailability.
Biological Activity
The compound 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and therapeutic potential of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 310.29 g/mol. The structure features a pyrrolo[3,4-b]pyridine core and a trifluoromethylphenyl substituent, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.29 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrrolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
- Introduction of the Trifluoromethylphenyl Group : This step often utilizes electrophilic aromatic substitution or other coupling methods.
- Final Functionalization : The introduction of the propan-1-one group is usually accomplished through acylation reactions.
Anticancer Properties
Recent studies have indicated that compounds structurally related to This compound show promising anticancer activity. For instance:
- A related pyrroloquinoline derivative was found to exhibit significant antiproliferative effects on various cancer cell lines by inducing tubulin depolymerization without aromatase activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition
Preliminary research suggests potential enzyme inhibition properties:
- Compounds with similar structures have been reported to inhibit various kinases and other enzymes crucial for cancer cell survival and proliferation .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of pyrrolo[3,4-b]pyridine derivatives on human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrrolo[3,4-b]pyridine Derivative | MCF-7 | 5.2 |
| Control (Doxorubicin) | MCF-7 | 0.15 |
Case Study 2: Mechanistic Insights
Another study focused on the mechanism by which pyrrolo[3,4-b]pyridine derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being explored for its potential as a pharmacophore in drug design. Its structural features suggest activity against various biological targets:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in disease pathways, particularly in cancer.
- Receptor Binding : The compound has shown promise in binding to receptors that are critical for therapeutic effects in conditions like cancer and neurodegenerative diseases.
Case Study: Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Materials Science Applications
The unique electronic properties of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one make it suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron transport and light emission positions it as a candidate for use in OLED technology.
- Organic Photovoltaics (OPVs) : Its structural characteristics may enhance charge transport properties, making it valuable for improving the efficiency of solar cells.
Biological Studies
The compound is also utilized in biological studies to understand its mechanism of action and potential therapeutic uses:
- Mechanism of Action : It interacts with specific molecular targets such as enzymes and receptors, which can lead to inhibition or modulation of biological pathways.
Example Study
A study investigated the interaction of this compound with a specific kinase involved in cancer progression. Results indicated that treatment with the compound led to decreased kinase activity and subsequent reduction in cancer cell proliferation.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Drug design, enzyme inhibition |
| Materials Science | OLEDs, OPVs |
| Biological Studies | Mechanism studies, receptor interactions |
Q & A
Basic: What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?
The synthesis of this pyrrolopyridine derivative involves multi-step reactions, often starting with fluorinated aromatic precursors and heterocyclic intermediates. Key steps include:
- Cyclization : Formation of the pyrrolo[3,4-b]pyridine core via cyclocondensation reactions, typically using catalysts like FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) to enhance yield and regioselectivity .
- Substituent Introduction : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) and temperature control (80–105°C) to avoid side reactions .
- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield and purity .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve proton environments and carbon connectivity, particularly for distinguishing pyrrolopyridine ring protons (δ 6.5–8.5 ppm) and trifluoromethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ± 0.001 Da) and detects isotopic patterns for Cl/F-containing fragments .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides bond lengths and dihedral angles, as demonstrated for related pyrrolo-pyrimidine derivatives .
Basic: How can computational docking predict this compound’s biological targets?
AutoDock Vina is recommended for virtual screening due to its accuracy and speed. Steps include:
- Protein Preparation : Retrieve target structures (e.g., kinases) from the PDB database and remove water/cofactors.
- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.
- Docking : Use a grid box covering the active site, with exhaustiveness set to 20 for thorough sampling. Binding affinities (ΔG) below −7 kcal/mol suggest strong interactions .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Core Modifications : Replace the pyrrolopyridine core with pyrazolo[3,4-b]pyridin-6-one to assess changes in binding affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance metabolic stability, or methyl groups to improve lipophilicity (logP) .
- Activity Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .
Advanced: How should researchers address contradictions in synthetic yields reported across studies?
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) and characterize intermediates via TLC/HPLC .
- Data Normalization : Compare yields relative to starting material purity (e.g., via qNMR) and control for side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Advanced: What strategies optimize fluorescence properties for imaging applications?
- Computational Design : Use TD-DFT calculations to predict excitation/emission wavelengths by modeling HOMO-LUMO gaps. Substituents like electron-donating -OCH₃ groups redshift emission .
- Experimental Validation : Measure quantum yields using integrating spheres and compare with coumarin derivatives as standards .
Advanced: How to resolve discrepancies in reported biological activity data?
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors (e.g., staurosporine) .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers caused by assay sensitivity variations .
Advanced: What methods improve solubility and stability in aqueous buffers?
- Co-solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to prevent precipitation while maintaining bioactivity .
- Prodrug Design : Introduce phosphate or acetyl groups at the propan-1-one moiety for enhanced solubility, with enzymatic cleavage in vivo .
Advanced: How to validate multi-target interactions identified via computational screening?
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding pose stability (RMSD < 2 Å) and hydrogen bond occupancy (>50%) .
- Selectivity Profiling : Test against off-target panels (e.g., CEREP’s SafetyScreen44) to rule out promiscuity .
Advanced: What are best practices for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
